molecular formula C15H17N3O3 B2467692 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide CAS No. 2034274-41-2

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide

Cat. No. B2467692
CAS RN: 2034274-41-2
M. Wt: 287.319
InChI Key: LAXAZFMXTHDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide, also known as GSK2830371, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It is a potent and selective inhibitor of IκB kinase 2 (IKK2), which is a key mediator of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a critical role in the regulation of inflammation, immunity, and cell survival, and it is dysregulated in many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide is based on its ability to inhibit the activity of IKK2, which is a key regulator of the NF-κB signaling pathway. IKK2 phosphorylates IκBα, a cytoplasmic inhibitor of NF-κB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. This results in the activation of genes that promote inflammation, cell survival, and immune responses. By inhibiting IKK2, this compound blocks the activation of NF-κB and reduces the expression of proinflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In preclinical models of rheumatoid arthritis, the compound reduced joint inflammation, cartilage damage, and bone erosion. In models of psoriasis, this compound reduced skin inflammation, epidermal hyperplasia, and cytokine production. In models of inflammatory bowel disease, the compound reduced colitis severity, mucosal damage, and cytokine production. In addition, this compound has been shown to have immunomodulatory effects, including the inhibition of T cell activation and the induction of regulatory T cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide is its potency and selectivity for IKK2. This allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. In addition, this compound has good pharmacokinetic properties, including oral bioavailability and long half-life, which make it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low solubility, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the development and application of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide. One possible direction is the evaluation of its efficacy and safety in clinical trials for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another direction is the investigation of its potential use in combination with other drugs that target different pathways involved in inflammation and immune regulation. Finally, further research is needed to elucidate the molecular mechanisms underlying the immunomodulatory effects of this compound, which could lead to the identification of new targets for the development of novel therapeutics.

Synthesis Methods

The synthesis of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been described in detail in a patent application (WO 2013/163088 A1). The compound is prepared by reacting 2-(2-methoxyethoxy)nicotinoyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base and a solvent. The resulting intermediate is then treated with isonicotinamide in the presence of a catalyst to yield the final product.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been extensively studied in preclinical models of inflammation and autoimmune diseases. In vitro studies have shown that the compound inhibits the activation of NF-κB signaling in response to various stimuli, including proinflammatory cytokines and Toll-like receptor agonists. In vivo studies have demonstrated that this compound can effectively reduce inflammation and tissue damage in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-4-3-5-13(17-11)18-15(19)12-6-7-16-14(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAZFMXTHDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.